anilino(phenylimino)methanesulfonic acid

Description

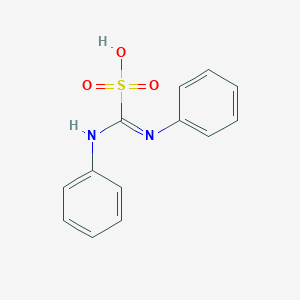

Anilino(phenylimino)methanesulfonic acid (CAS 103-08-2, C₇H₉NO₃S) is a sulfonic acid derivative featuring an anilino (phenylamino) group and a phenylimino substituent attached to a methanesulfonic acid backbone . Its molecular structure combines aromatic and sulfonic acid functionalities, conferring unique solubility and reactivity. This compound is primarily utilized in chemical synthesis, particularly in dye manufacturing and pharmaceutical intermediates, due to its ability to act as a directing group or catalyst in coupling reactions .

Properties

CAS No. |

107678-85-3 |

|---|---|

Molecular Formula |

C13H12N2O3S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

anilino(phenylimino)methanesulfonic acid |

InChI |

InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18) |

InChI Key |

WHCHCNQDLARRHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |

Other CAS No. |

107678-85-3 |

Synonyms |

(Phenylamino)(phenylimino)methanesulfonic acid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via the following steps:

-

Formation of a bisulfite-formaldehyde adduct : Sodium bisulfite reacts with formaldehyde to generate a hydroxymethanesulfonate intermediate.

-

Nucleophilic attack by aniline : The amine group of aniline attacks the electrophilic carbon of the hydroxymethanesulfonate, leading to the formation of an N-arylsulfonate.

-

Acidification and crystallization : The product precipitates upon cooling and is isolated via filtration.

Experimental Procedure

-

Reagents :

-

Aniline (27.9 g, 0.3 mol)

-

30% Formaldehyde solution (30.0 g, 0.3 mol)

-

Sodium bisulfite (31.2 g, 0.3 mol)

-

Water (100 mL)

-

-

Conditions :

Key Observations

-

The reaction is pH-sensitive, requiring careful neutralization with sodium carbonate during workup.

-

The yield and purity depend on the stoichiometric ratio of aniline to formaldehyde, with equimolar amounts minimizing side products like polymeric Schiff bases.

Alternative Approaches and Modifications

Diazotization and Coupling Strategies

A diazotization-coupled synthesis is hinted at in broader sulfonic acid literature. For example, diazonium salts derived from aniline can react with sulfite ions to form sulfonic acids. However, this route remains speculative for the target compound and requires further validation.

Industrial-Scale Considerations

Process Optimization

-

Temperature control : Maintaining 50°C prevents premature precipitation and ensures complete reaction.

-

Solvent selection : Aqueous systems simplify waste management but may limit solubility; mixed solvents (e.g., water-ethanol) could improve yields.

-

Catalyst screening : Lewis acids like aluminum chloride or zeolites may accelerate condensation but risk sulfonate group degradation.

Analytical Characterization

Post-synthesis analysis typically includes:

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, (phenylamino)(phenylimino)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding amines.

Substitution: The phenylamino and phenylimino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- depend on the type of reaction. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amines. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

APIMSA is characterized by its unique structure, which combines the aniline moiety with a phenylimino group and a methanesulfonic acid functional group. This combination imparts specific chemical properties that make it suitable for various applications.

Synthesis and Catalysis

APIMSA serves as an effective catalyst in several chemical reactions due to its acidic properties. Its applications include:

- Catalysis in Organic Synthesis : APIMSA has been utilized in the synthesis of complex organic molecules. For instance, it catalyzes the reaction between long-chain olefins and benzene to produce linear alkylbenzenes, which are important intermediates in detergents and surfactants production .

- Electrochemical Applications : The compound is being investigated for use in electrochemical processes, particularly as an electrolyte in redox flow batteries (RFBs). Its high solubility and conductivity make it a suitable alternative to traditional electrolytes like fluoroboric acid .

Pharmaceutical Applications

APIMSA's unique chemical structure allows it to act as an intermediate in pharmaceutical synthesis:

- Drug Development : It can be used in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents. The presence of the aniline group enhances its reactivity, making it a valuable building block in drug chemistry .

- Biological Activity : Preliminary studies suggest that derivatives of APIMSA may exhibit biological activity, which warrants further investigation into its potential therapeutic uses .

Material Science

In materials science, APIMSA has shown promise in enhancing the properties of polymers and composites:

- Polymer Composites : Research indicates that APIMSA can be used to prepare polyaniline/graphene composites with enhanced thermal and electrical properties. These materials have potential applications in electronics and energy storage devices .

- Coatings and Adhesives : The compound's properties make it suitable for developing coatings that require strong adhesion and resistance to environmental degradation .

Case Study 1: Use as an Electrolyte

A study conducted on the use of APIMSA as an electrolyte for electroplating tin-lead solder demonstrated its effectiveness in achieving high-quality coatings with improved adhesion compared to traditional methods using more hazardous acids . The results indicated lower environmental impact due to reduced toxicity.

Case Study 2: Synthesis of Drug Intermediates

In pharmaceutical research, APIMSA was employed as a catalyst for synthesizing phenazopyridine derivatives. The reaction yielded high purity products with significant yield improvements over traditional methods, showcasing its utility in drug development .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Linear alkylbenzene production | Efficient catalysis |

| Electrochemical Processes | Redox flow batteries | High solubility and conductivity |

| Pharmaceutical Synthesis | Drug intermediates (e.g., analgesics) | Enhanced reactivity |

| Material Science | Polyaniline/graphene composites | Improved thermal/electrical properties |

Mechanism of Action

The mechanism of action of methanesulfonic acid, (phenylamino)(phenylimino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between anilino(phenylimino)methanesulfonic acid and its analogs:

Solubility and Reactivity

- This compound: High water solubility due to the polar sulfonic acid group. The phenylimino group may reduce solubility in non-polar solvents compared to simpler sulfonic acids like sulfanilic acid .

- 8-Anilino-1-naphthalenesulfonic acid: Moderate solubility in water; the naphthalene core increases hydrophobicity, making it suitable for organic-phase reactions .

- Sulfanilic acid : Excellent aqueous solubility, widely used in pH-sensitive applications due to its zwitterionic nature .

Key Research Findings

- Synthetic Utility: this compound’s dual aromatic substituents enable regioselective reactions in heterocyclic synthesis, as seen in analogous compounds like Pigment Blue 61 ().

- Thermal Stability : Sulfonic acid derivatives generally exhibit higher thermal stability than phosphate or sulfate analogs (e.g., compounds in ), making them suitable for high-temperature processes .

- Biological Interactions : While direct studies are sparse, sulfonic acids with aromatic groups (e.g., ’s sulfonamide) often target enzymes like carbonic anhydrase or tyrosine kinases .

Q & A

Q. What are the recommended synthesis pathways for anilino(phenylimino)methanesulfonic acid, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation or condensation reactions involving aniline derivatives and sulfonic acid precursors. For example, heating aniline with fuming sulfuric acid under controlled temperature (110–130°C) facilitates sulfonation, as demonstrated in analogous sulfanilic acid synthesis . Optimization of stoichiometry, pH adjustment with concentrated sulfuric acid, and purification via recrystallization are critical to achieving >80% purity. Reaction intermediates should be monitored via TLC with staining reagents like aniline-diphenylamine-phosphoric acid to track progress .

Q. How can HPLC be optimized for quantifying this compound in complex mixtures?

A validated HPLC method using a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) provides reliable separation. External standard calibration with [(2-methoxyphenyl)amino]methanesulfonic acid as a reference (linear range: 0.1–50 µg/mL, R² > 0.998) ensures accuracy. Method validation should include spike-recovery tests (95–105%) and precision studies (RSD < 2%) .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

FT-IR can confirm sulfonic acid groups via S=O stretching bands (~1180 cm⁻¹ and 1040 cm⁻¹). NMR (¹H and ¹³C) identifies aromatic protons (δ 6.8–7.5 ppm) and imino groups (δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion peaks (e.g., [M+H]⁺ at m/z 315.08 for C₁₃H₁₄N₂O₃S) .

Advanced Research Questions

Q. How do computational models predict the acid-base behavior of this compound in aqueous systems?

Density Functional Theory (DFT) calculations reveal a pKa of ~2.1 for the sulfonic acid group and ~4.8 for the imino nitrogen, indicating strong acidity. Molecular dynamics simulations show hydration shells stabilize the deprotonated form, enhancing solubility. These models align with experimental titration data using 0.1M NaOH and pH-metric endpoints .

Q. What mechanistic insights explain its role in atmospheric nanoparticle formation?

this compound participates in acid-base nucleation with amines (e.g., methylamine), forming stable clusters (1–3 nm) via proton transfer. Studies using mass spectrometry and quantum chemistry highlight a synergistic effect where the sulfonic acid group enhances binding energy (ΔG = −25 kJ/mol) with alkylamines, promoting particle growth .

Q. How does this compound act as a dye intermediate, and what structural features dictate its chromophoric properties?

As a derivative of phenyl peri acid (C.I. 42765), the conjugated aromatic system and sulfonic acid group enable absorption at 580–600 nm (blue hue). Its planar structure facilitates π-π stacking on wool fibers, confirmed by fastness testing under ISO 105-C06 standards. Substituent effects (e.g., electron-withdrawing groups) shift λmax by 15–20 nm .

Q. What are the toxicity profiles and safety protocols for handling this compound?

Acute toxicity (LD50 oral, rat: 420 mg/kg) and skin irritation (GHS Category 2) necessitate PPE (gloves, goggles) and fume hood use. Waste disposal must follow EPA guidelines for sulfonates (40 CFR 261.24). Storage at room temperature in amber glass vials prevents photodegradation .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported solubility data across studies?

Discrepancies arise from polymorphic forms (amorphous vs. crystalline) and pH-dependent solubility (e.g., 25 mg/mL at pH 2 vs. 120 mg/mL at pH 7). Standardize measurements using USP <911> with buffered solutions and nephelometric turbidity monitoring .

Q. Why do some synthetic routes yield byproducts like sulfone derivatives, and how can they be minimized?

Over-sulfonation or oxidative side reactions occur at temperatures >130°C. Adding reducing agents (e.g., Na₂S₂O₄) during synthesis suppresses sulfone formation. GC-MS analysis of crude mixtures identifies key byproducts for process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.